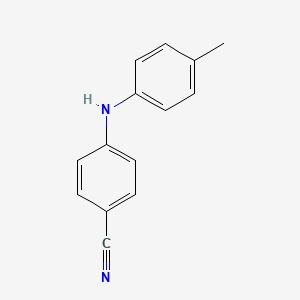

4-(p-Tolylamino)benzonitrile

Description

Contextual Significance of Arylamino-Substituted Benzonitriles in Chemical Science

Arylamino-substituted benzonitriles represent a class of compounds with considerable importance in chemical science. The combination of an aromatic amine and a nitrile group on a benzene (B151609) ring creates a "push-pull" electronic system. This arrangement often leads to unique photophysical properties, such as fluorescence and solvatochromism, making them valuable as molecular probes and components in optoelectronic materials. dntb.gov.uamdpi.com The specific nature of the aryl and amino substituents allows for fine-tuning of these properties. Furthermore, the nitrile group can participate in various chemical transformations, providing a versatile handle for the synthesis of more complex molecules. grafiati.com

Historical Trajectory and Evolution of Research on 4-(p-Tolylamino)benzonitrile Scaffolds

Early research involving arylamino-substituted benzonitriles primarily focused on their synthesis and fundamental characterization. Over time, as the understanding of their electronic properties grew, so did the scope of their applications. The development of more sophisticated synthetic methods, such as transition metal-catalyzed cross-coupling reactions, has significantly facilitated the synthesis of a wide variety of derivatives, including this compound. rsc.orgacs.org This has enabled researchers to systematically investigate structure-property relationships and tailor the molecules for specific functions. For instance, research has expanded from basic spectroscopic studies to the design of materials with specific nonlinear optical properties and applications in organic light-emitting diodes (OLEDs). nih.govaip.org

Current Research Landscape and Key Academic Challenges for this compound

The current research landscape for this compound and related compounds is vibrant and multidisciplinary. Key areas of investigation include:

Materials Science: These compounds are being explored for their potential in organic electronics, including as components of thermally activated delayed fluorescence (TADF) emitters for OLEDs. aip.orgresearchgate.netscispace.com The challenge lies in designing molecules with high quantum yields, specific emission colors, and long-term stability.

Medicinal Chemistry: Derivatives of this compound have been investigated for their biological activities. For example, related structures have shown potential as inhibitors of enzymes like glycogen (B147801) synthase kinase-3β (GSK-3β) and as antiviral agents. ekb.egresearchgate.netnih.gov A significant challenge is to achieve high potency and selectivity for specific biological targets while maintaining favorable pharmacokinetic properties.

Catalysis: The development of efficient and selective synthetic methods for this compound and its derivatives remains an active area of research. This includes the exploration of new catalytic systems, such as ligandless copper-catalyzed reactions, to improve yields and reduce environmental impact. rsc.org

A primary academic challenge is the precise control over the electronic and steric properties of the molecule to optimize its performance in a given application. This requires a deep understanding of the structure-activity relationships and the development of predictive models.

Overview of Research Methodologies Employed in this compound Studies

A variety of research methodologies are employed to study this compound and its derivatives:

Synthesis: The synthesis of these compounds often involves nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.orgmdpi.com Reaction conditions are carefully optimized to achieve high yields and purity.

Spectroscopic Characterization: A suite of spectroscopic techniques is used to confirm the structure and purity of the synthesized compounds. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry. nih.govrsc.org

Photophysical Studies: To investigate the electronic and optical properties, researchers utilize UV-Vis absorption and fluorescence spectroscopy. dntb.gov.uaresearchgate.net These studies provide insights into the electronic transitions, quantum yields, and solvatochromic behavior of the molecules.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are used to model the electronic structure, molecular orbitals (HOMO/LUMO), and predict photophysical properties. nih.govresearchgate.net This aids in the rational design of new molecules with desired characteristics.

Biological Assays: In the context of medicinal chemistry, various in vitro and in vivo assays are used to evaluate the biological activity of the compounds, such as enzyme inhibition assays and cell-based antiviral screens. ekb.egresearchgate.net

Data Tables

Table 1: Selected Research Findings on Arylamino-Substituted Benzonitriles

| Compound/Scaffold | Research Focus | Key Finding |

| This compound | Synthesis | Can be synthesized via a ligandless copper catalytic system. rsc.org |

| Arylamino-substituted benzonitriles | Photophysical Properties | Exhibit "push-pull" electronic character leading to interesting optical properties. dntb.gov.uamdpi.com |

| 4-(4-amino-2-(p-tolylamino)thiazole-5- carbonyl)benzonitrile | Medicinal Chemistry | Shows inhibitory activity against GSK-3β. ekb.eg |

| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives | Antiviral Activity | Identified as modest inhibitors of the Hepatitis C virus (HCV). researchgate.net |

| Carbazole-benzonitrile derivatives | Materials Science | Investigated as blue TADF emitters for efficient and stable OLEDs. aip.org |

Table 2: Common Research Methodologies for this compound

| Methodology | Purpose | Example Application |

| Synthesis | Creation of the molecule and its derivatives | Buchwald-Hartwig amination for C-N bond formation. mdpi.com |

| NMR Spectroscopy | Structural elucidation and confirmation | ¹H and ¹³C NMR to verify the chemical structure. rsc.org |

| UV-Vis & Fluorescence Spectroscopy | Characterization of electronic and photophysical properties | Studying absorption, emission, and solvatochromic shifts. researchgate.net |

| Computational Chemistry (DFT) | Prediction of molecular properties and reaction mechanisms | Calculating HOMO/LUMO energy levels and electronic transitions. nih.gov |

| Biological Assays | Evaluation of therapeutic potential | Screening for enzyme inhibition or antiviral activity. ekb.egresearchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12N2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

4-(4-methylanilino)benzonitrile |

InChI |

InChI=1S/C14H12N2/c1-11-2-6-13(7-3-11)16-14-8-4-12(10-15)5-9-14/h2-9,16H,1H3 |

InChI Key |

VXXPBYRYNLQLKI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Strategies and Mechanistic Insights for 4 P Tolylamino Benzonitrile and Analogues

Established Synthetic Pathways for Arylamino-Substituted Benzonitriles

The construction of the C–N bond is the cornerstone of synthesizing arylamino-substituted benzonitriles. Several powerful methods have been established, with palladium-catalyzed amination being the most prominent.

Palladium-Catalyzed Amination Approaches (e.g., Buchwald-Hartwig Reaction)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a premier method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is exceptionally effective for the synthesis of 4-(p-Tolylamino)benzonitrile by coupling an aryl halide (or pseudohalide) with an amine. organic-chemistry.org The general transformation involves the reaction of 4-halobenzonitrile (e.g., 4-bromobenzonitrile (B114466) or 4-chlorobenzonitrile) with p-toluidine (B81030) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acsgcipr.org

The reaction's success is highly dependent on the choice of catalyst system. Several generations of catalysts have been developed to improve efficiency, substrate scope, and reaction conditions. wikipedia.org Key components include a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a sterically hindered, electron-rich phosphine ligand. The selection of the ligand is critical and can influence catalyst activity, stability, and selectivity. acsgcipr.org Bidentate phosphine ligands like BINAP and DPPF were early developments that improved reaction rates and yields. wikipedia.orgjk-sci.com More advanced, bulky monophosphine ligands are often required for challenging substrates, such as aryl chlorides. jk-sci.com The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is essential for the deprotonation of the amine during the catalytic cycle. acsgcipr.org

Electrochemical-Induced Cascade Reactions for Related Structures

Electrochemical synthesis offers a green and efficient alternative to traditional methods by using electricity to drive chemical reactions. While direct electrosynthesis of this compound is not widely reported, electrochemical-induced cascade reactions have been developed for structurally related N-aryl compounds. These methods can generate reactive intermediates under mild conditions, often avoiding harsh reagents.

For instance, an electrochemical tandem reaction between anilines and 2-formyl benzonitrile (B105546) has been developed to produce N-aryl isoindolinones. This process is initiated by an electrochemical activation step and proceeds through a chemical cascade. Such strategies highlight the potential of electrochemistry to construct complex nitrogen-containing heterocycles from benzonitrile precursors. Hydroxylamine-mediated cascade reactions, where hydroxylamine (B1172632) is generated electrochemically, also represent a facile and green route to various organonitrogen compounds.

Condensation Reactions and Imine Formation for Precursors

Condensation reactions, particularly those leading to the formation of imines (Schiff bases), are fundamental in organic synthesis and can be used to construct precursors for diarylamines. An imine is typically formed by the reaction of a primary amine with an aldehyde or a ketone.

In the context of diarylamine synthesis, a precursor to this compound could be synthesized through a multi-step sequence involving imine formation. For example, a palladium-catalyzed one-pot reaction has been described for forming diarylamines from nitroarenes and cyclohexanone (B45756) derivatives, which proceeds through the in-situ formation and subsequent reduction of an imine intermediate. This "borrowed hydrogen" methodology avoids the need for external reducing agents. While not a direct route to this compound, it illustrates the utility of imine intermediates in the broader synthesis of diarylamines.

Novel Synthetic Methodologies for Benzonitrile Derivatives

Research continues to yield innovative methods for the synthesis of diarylamines and benzonitrile derivatives, often focusing on overcoming the limitations of traditional approaches, such as the reliance on precious metal catalysts.

One notable transition-metal-free method is the desulfinylative Smiles rearrangement , which provides access to sterically hindered diarylamines from sulfinamides under mild conditions. Another novel strategy involves the addition of functionalized arylmagnesium (Grignard) reagents to nitroarenes, which, after a reductive workup, yields polyfunctional diarylamines. acs.org This method tolerates various functional groups on the Grignard reagent, such as esters and nitriles. acs.org

For the synthesis of the benzonitrile core itself, modern methods include the direct ammoxidation of alkylbenzenes using nanostructured catalysts, which offers high selectivity and efficiency. medcraveonline.com Additionally, new strategies for converting other functional groups into nitriles, such as a three-step protocol to transform pyridines into benzonitriles, have been developed. researchgate.net

Reaction Mechanisms and Kinetic Analysis in this compound Formation and Related Processes

Understanding the reaction mechanism is crucial for optimizing reaction conditions and expanding the substrate scope. The mechanism of the Buchwald-Hartwig amination, the most direct route to this compound, has been extensively studied. wikipedia.orglibretexts.org The catalytic cycle is generally accepted to proceed through three key steps:

Oxidative Addition : A Pd(0) complex reacts with the aryl halide (4-halobenzonitrile), inserting the palladium into the carbon-halogen bond to form a Pd(II) intermediate. This is often the rate-determining step. acsgcipr.orgjk-sci.com

Amine Coordination and Deprotonation : The amine (p-toluidine) coordinates to the Pd(II) complex. The base then removes a proton from the amine nitrogen, forming a palladium-amido complex. acsgcipr.org

Reductive Elimination : The aryl group and the amido group couple, forming the C–N bond of the final product, this compound. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org

An unproductive side reaction that can compete with reductive elimination is β-hydride elimination, which can lead to hydrodehalogenation of the arene and formation of an imine. wikipedia.org

Derivatization Strategies for Expanding the this compound Chemical Space

Expanding the chemical space around the this compound scaffold is essential for applications in drug discovery and materials science. Derivatization can be achieved either by using substituted starting materials in an established synthetic route or by post-synthetic modification of the parent molecule.

The Buchwald-Hartwig reaction is highly amenable to the first approach. A wide variety of substituted anilines and functionalized aryl halides can be used, allowing for the systematic introduction of different functional groups onto either aromatic ring. researchgate.netsu.sechemrxiv.org For example, using substituted p-toluidine analogues or various 4-halobenzonitriles with additional substituents would generate a library of derivatives. Novel one-pot N-arylation and ring-opening reactions of cyclic amines also provide a pathway to highly functionalized diarylamines that would otherwise be difficult to access. researchgate.netsu.sechemrxiv.org

Post-synthetic modification offers another avenue for diversification. The aromatic rings of this compound can undergo electrophilic aromatic substitution, although the directing effects of both the amino and cyano groups must be considered. The nitrile group itself can also be a handle for further transformations. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group. Furthermore, the benzonitrile moiety has been used as a building block in more complex reactions; for example, 4-iodobenzonitrile (B145841) has been employed as a derivatization reagent in Suzuki coupling reactions. nih.gov

Modifications at the Benzonitrile Core (e.g., cyano group position, ring substitutions)

The synthetic flexibility of the this compound scaffold allows for extensive modifications at the benzonitrile core. These modifications primarily involve altering the position of the cyano group and introducing various substituents onto the aromatic ring. Such changes are crucial for fine-tuning the electronic and steric properties of the molecule.

The reactivity of the benzonitrile ring towards electrophilic aromatic substitution is influenced by the substituents present. The cyano group is an electron-withdrawing group, which deactivates the ring. Conversely, the tolylamino group is an electron-donating group, activating the ring. The interplay of these groups directs the position of further substitutions. For instance, the presence of an electron-releasing group like a methoxy (B1213986) group enhances the reactivity of the ring towards electrophilic substitution compared to a methyl group or the unsubstituted benzonitrile. study.com

Synthetic strategies often begin with appropriately substituted precursors. For example, syntheses of quinazoline (B50416) derivatives frequently utilize 2-aminobenzonitrile (B23959) as a starting material. organic-chemistry.orgnih.gov By analogy, a synthetic route to an isomer of this compound, such as 2-(p-Tolylamino)benzonitrile, could provide a direct precursor for building fused heterocyclic systems.

The cyano group itself is a versatile functional handle for chemical transformations. It can be hydrolyzed to form amide or carboxylic acid groups, reduced to an amine, or participate in cycloaddition reactions to form heterocyclic rings. researchgate.net These transformations allow for a wide range of derivatives to be accessed from the primary benzonitrile scaffold.

| Modification Strategy | Example Precursor | Potential Product | Synthetic Utility |

|---|---|---|---|

| Isomeric variation of cyano group | 2-Aminobenzonitrile | 2-(p-Tolylamino)benzonitrile | Precursor for quinazoline synthesis |

| Ring substitution (electron-donating) | 4-Amino-3-methoxybenzonitrile | 3-Methoxy-4-(p-tolylamino)benzonitrile | Increased reactivity in electrophilic substitutions |

| Ring substitution (electron-withdrawing) | 4-Amino-3-nitrobenzonitrile | 3-Nitro-4-(p-tolylamino)benzonitrile | Altered electronic properties; potential for further functionalization of the nitro group |

| Cyano group hydrolysis | This compound | 4-(p-Tolylamino)benzamide | Introduction of hydrogen bonding capabilities; precursor for further reactions |

Variations on the p-Tolylamino Moiety (e.g., methyl group position, additional substituents)

The synthesis of these analogues typically involves the coupling of a substituted aniline (B41778) with a halobenzonitrile, or vice versa. For example, reacting 4-bromobenzonitrile with o-toluidine (B26562) or m-toluidine (B57737) instead of p-toluidine would yield the corresponding ortho- and meta-isomers. Alternatively, using a substituted p-toluidine, such as 2-chloro-4-methylaniline (B104755) or 3,4-dimethylaniline, allows for the introduction of additional functional groups onto the tolyl ring.

The nature of these substituents can be varied widely, from simple alkyl and alkoxy groups to halogens and nitro groups. These substitutions influence the molecule's properties and can provide handles for further synthetic transformations. For instance, a nitro group can be reduced to an amine, which can then be functionalized in numerous ways.

| Variation Strategy | Example Aniline Precursor | Resulting Analogue | Potential Impact |

|---|---|---|---|

| Methyl group isomerization | o-Toluidine | 4-(o-Tolylamino)benzonitrile | Altered steric hindrance and dihedral angle |

| Additional alkyl substituent | 3,4-Dimethylaniline | 4-(3,4-Dimethylanilino)benzonitrile | Increased lipophilicity |

| Halogen substituent | 4-Methyl-2-chloroaniline | 4-(2-Chloro-4-methylanilino)benzonitrile | Modified electronic properties; site for cross-coupling reactions |

| Nitro substituent | 4-Methyl-3-nitroaniline | 4-(4-Methyl-3-nitroanilino)benzonitrile | Strong electron-withdrawing effect; precursor to an amino group |

Scaffold Integration into Polycyclic and Heterocyclic Systems (e.g., Triazines, Quinazolines, Thiadiazoles, Imidazoles, Thiazoles)

The this compound scaffold can be incorporated into a wide array of polycyclic and heterocyclic systems, leveraging the reactivity of the cyano group and the aromatic rings. beilstein-journals.orgchemrxiv.org

Triazines: 1,3,5-Triazines can be synthesized through the cyclotrimerization of nitriles. chim.it While this reaction often requires harsh conditions for aromatic nitriles, the use of Lewis acid catalysts can facilitate the process. chim.it Thus, this compound could potentially undergo self-cyclotrimerization or co-cyclotrimerization with other nitriles to yield symmetrically or asymmetrically substituted 2,4,6-tris(phenyl)-1,3,5-triazines bearing the tolylamino moiety.

Quinazolines: Quinazoline synthesis often involves the cyclization of precursors containing a 2-aminobenzonitrile or 2-aminobenzamide (B116534) moiety. organic-chemistry.orgnih.govopenmedicinalchemistryjournal.comorganic-chemistry.org An isomeric precursor, 2-(p-tolylamino)benzonitrile, could be a key intermediate for synthesizing quinazolines directly fused to the scaffold. For example, a palladium-catalyzed cascade reaction of 2-aminobenzonitriles with orthoformates and boronic acids provides 4-arylquinazolines. organic-chemistry.org This highlights a potential pathway where an appropriately substituted benzonitrile derived from the core scaffold could be used.

Thiadiazoles: 1,3,4-Thiadiazoles are commonly synthesized from thiosemicarbazide (B42300) and its derivatives. sbq.org.brbu.edu.egwjpmr.com One established method involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent like sulfuric acid. wjpmr.com By first hydrolyzing the cyano group of this compound to 4-(p-Tolylamino)benzoic acid, this precursor could then be cyclized with thiosemicarbazide to form 2-amino-5-(4-(p-tolylamino)phenyl)-1,3,4-thiadiazole. Another route involves the oxidative cyclization of thiosemicarbazones derived from aldehydes. organic-chemistry.org

Imidazoles: The synthesis of substituted imidazoles can be achieved through various methods, including the base-promoted deaminative coupling of benzylamines with nitriles. elsevierpure.comrsc.org This reaction yields 2,4,5-trisubstituted imidazoles. While this specific reaction may not directly incorporate the entire this compound scaffold, it demonstrates how the nitrile functionality can be a key component in forming imidazole (B134444) rings. A multi-step synthesis could potentially be devised to construct an imidazole ring onto the existing scaffold.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method for forming the thiazole ring, involving the reaction of an α-haloketone with a thioamide. wikipedia.orgnih.gov To integrate the this compound scaffold, one could envision a strategy starting with 4-(p-Tolylamino)thiobenzamide. This thioamide could then be reacted with an appropriate α-haloketone to yield a 2,4-disubstituted thiazole bearing the 4-(p-tolylamino)phenyl group at the 2-position. Various modern methods have also been developed for thiazole synthesis, including copper-catalyzed condensations and reactions involving active methylene (B1212753) isocyanides. nih.govorganic-chemistry.org

| Heterocyclic System | General Synthetic Strategy | Key Intermediate from Scaffold | Example Product Structure |

|---|---|---|---|

| 1,3,5-Triazine (B166579) | Lewis acid-catalyzed cyclotrimerization of nitriles | This compound | 2,4,6-Tris[4-(p-tolylamino)phenyl]-1,3,5-triazine |

| Quinazoline | Reaction of 2-aminobenzonitriles with orthoformates and boronic acids | 2-(p-Tolylamino)benzonitrile | Quinazoline fused or substituted with the tolylamino moiety |

| 1,3,4-Thiadiazole | Cyclization of a carboxylic acid with thiosemicarbazide | 4-(p-Tolylamino)benzoic acid | 2-Amino-5-[4-(p-tolylamino)phenyl]-1,3,4-thiadiazole |

| Imidazole | Multi-component reactions involving nitriles | This compound | Imidazole ring appended to the core scaffold |

| Thiazole | Hantzsch synthesis from a thioamide and α-haloketone | 4-(p-Tolylamino)thiobenzamide | Thiazole substituted with a 4-(p-tolylamino)phenyl group |

Advanced Structural Characterization and Solid State Analysis of 4 P Tolylamino Benzonitrile and Derivatives

X-ray Crystallographic Investigations for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for elucidating the precise atomic arrangement within a crystalline solid. This technique has been applied to derivatives of 4-(p-Tolylamino)benzonitrile to determine their crystal packing, molecular geometry, and intermolecular interactions.

The crystal structure of a derivative, 4-[(p-Tolylamino)methyl]benzonitrile , has been determined by single-crystal X-ray diffraction. The analysis revealed that this compound crystallizes in the monoclinic crystal system . The specific space group was identified as P21/n . The unit cell parameters for this derivative were determined to be a = 12.485(3) Å, b = 9.112(3) Å, c = 22.180(6) Å, and β = 98.537(6)°. The unit cell volume is 2495.3(12) ų, with Z = 8, indicating eight molecules per unit cell nih.gov. The asymmetric unit of this compound contains two independent molecules nih.gov.

While the crystal structure for the parent this compound is not detailed in the provided search results, the data for its derivative provides valuable insight into the potential packing preferences of this class of compounds.

Table 3.1: Crystallographic Data for 4-[(p-Tolylamino)methyl]benzonitrile

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/n |

| a (Å) | 12.485(3) |

| b (Å) | 9.112(3) |

| c (Å) | 22.180(6) |

| β (°) | 98.537(6) |

| Volume (ų) | 2495.3(12) |

| Z | 8 |

The molecular conformation of 4-[(p-Tolylamino)methyl]benzonitrile reveals important details about its geometry. The nitrogen atom of the amino group connects the two aromatic rings. The C-N-C bond angles at the nitrogen atom for the two independent molecules in the asymmetric unit are very similar, measuring 120.96(16)° and 119.75(16)° nih.gov.

A significant feature of the molecular conformation is the relative orientation of the two benzene (B151609) rings. The dihedral angle between the mean planes of the two rings is substantially different for the two independent molecules, with values of 69.1(2)° and 79.9(2)° nih.gov. This twist indicates that the molecule is not planar, a common feature in diarylamine derivatives due to steric hindrance between the aromatic rings.

For another derivative, 3-nitro-4-(p-tolylamino)-2H-chromen-2-one , the coumarin (B35378) core is approximately planar, while the p-tolylamino group is twisted out of this plane, with a C4—N2—C9—C10 torsion angle of –46.8(2)° for one of the two independent molecules in the asymmetric unit scispace.com.

The crystal packing of aminobenzonitrile derivatives is stabilized by a network of intermolecular interactions. In the crystal structure of 4-[(p-Tolylamino)methyl]benzonitrile , molecules are linked by very weak intermolecular interactions to form a one-dimensional ladder-like structure that propagates along the globalresearchonline.net direction nih.gov.

In a related compound, 4-{2-[4-(Dimethylamino)phenyl]ethylidene}benzonitrile , the molecules in the crystal are linked by C—H···N hydrogen bonds, which form rings with graph-set motifs R21(6) and R22(10) researchgate.net. Another derivative, 3-nitro-4-(p-tolylamino)-2H-chromen-2-one , exhibits intermolecular N—H···O hydrogen bonds that connect the molecules into chains scispace.com.

The presence of aromatic rings in these molecules also allows for π-π stacking interactions, which are crucial in the self-assembly of many organic molecules. While not explicitly detailed for this compound in the provided results, these interactions, along with C-H···π interactions, are generally significant in the crystal engineering of aromatic compounds nih.govresearchgate.net.

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. Studies on compounds like 2-amino-5-nitrobenzophenone (B23384) have revealed the existence of different polymorphs that crystallize in the same or different crystal classes and space groups nih.gov.

Crystal engineering principles are employed to design novel solid forms with desired properties. This often involves the use of co-formers to create co-crystals with modified physicochemical characteristics researchgate.netresearchgate.netrsc.org. The predictable nature of hydrogen bonding and other supramolecular interactions in aminobenzonitrile derivatives makes them suitable candidates for crystal engineering studies to create new materials with tailored properties globalresearchonline.netrsc.org. The formation of supramolecular assemblies from derivatives of melamine, which also contains amino and aromatic nitrogen functionalities, highlights the potential for creating diverse nanostructures and functional materials researchgate.net.

High-Resolution Spectroscopic Techniques for Structural Elucidation

While X-ray crystallography provides a static picture of the solid state, high-resolution spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), offer detailed structural information in solution and can also be applied to solid samples.

Multi-dimensional NMR techniques are powerful tools for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, especially in complex molecules where one-dimensional spectra suffer from signal overlap. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide through-bond and through-space correlations that are essential for complete structural elucidation mdpi.comscispace.com.

For derivatives of this compound, 1D NMR data has been reported. For instance, the ¹H and ¹³C NMR spectra of 4-(Phenylamino)benzonitrile have been recorded in CDCl₃ rsc.org. Similarly, ¹H and ¹³C NMR data are available for other related compounds such as 4-Methyl-N-(4-nitrophenyl)aniline and 4-Bromo-N-phenylaniline rsc.org. While specific multi-dimensional NMR data for this compound itself is not detailed in the provided results, the application of these techniques to similar complex organic molecules is well-established for complete spectral assignment and conformational analysis mdpi.comscispace.com.

Table 3.2: Selected ¹H and ¹³C NMR Data for Related Aminobenzonitrile Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| 4-(Phenylamino)benzonitrile rsc.org | CDCl₃ | 7.46 (d, J=8.4 Hz, 2H), 7.36 (t, J=8.0 Hz, 2H), 7.17 (d, J=8.0 Hz, 2H), 7.13 (t, J=7.2 Hz, 1H), 6.97 (d, J=8.4 Hz, 2H), 6.18 (bs, 1H) | 147.9, 139.9, 133.7, 129.6, 123.9, 121.1, 119.9, 114.8, 101.3 |

| 4-Methyl-N-(4-nitrophenyl)aniline rsc.org | CDCl₃ | 8.09 (d, J=9.2 Hz, 2H), 7.19 (d, J=8.3 Hz, 2H), 7.11 (d, J=8.2 Hz, 2H), 6.87 (d, J=9.2 Hz, 2H), 6.35 (s, 1H), 2.36 (s, 3H) | 151.36, 139.64, 137.13, 135.19, 130.70, 126.73, 123.06, 113.60, 21.38 |

| 4-Bromo-N-phenylaniline rsc.org | CDCl₃ | 7.36-7.26 (m, 4H), 7.07-6.93 (m, 5H), 5.71 (brs, 1H) | 142.3, 132.1, 129.4, 121.6, 118.9, 118.2, 112.6 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the detailed structural elucidation of molecules by probing their vibrational modes. These complementary techniques provide a molecular fingerprint, allowing for the identification of functional groups and offering insights into the conformational arrangement of this compound and its derivatives.

FT-IR Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, the key functional groups include the nitrile (-C≡N), the secondary amine (N-H), the tolyl group, and the benzonitrile (B105546) core.

The nitrile stretching vibration (νC≡N) is a particularly strong and sharp absorption, typically appearing in the 2240–2220 cm⁻¹ region for aromatic nitriles spectroscopyonline.com. This distinct peak is an excellent diagnostic marker for the presence of the nitrile group. The secondary amine N-H stretching vibration (νN-H) is expected to produce a single, somewhat broadened band in the region of 3300-3500 cm⁻¹ spectroscopyonline.com.

Raman Spectroscopy

Raman spectroscopy is a light-scattering technique that provides information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent complement to FT-IR. In the Raman spectrum of this compound, the C≡N stretch is also expected to be a prominent feature, appearing in a similar region as in the FT-IR spectrum researchgate.net.

The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum. For instance, the benzene ring breathing mode is a characteristic and intense peak. The presence of the tolyl group introduces additional vibrational modes associated with the methyl group, such as C-H stretching and bending vibrations.

Conformational analysis of this compound can be aided by vibrational spectroscopy. The dihedral angle between the two aromatic rings can influence the vibrational frequencies and intensities of certain modes. Theoretical calculations, often performed using Density Functional Theory (DFT), can be used in conjunction with experimental spectra to predict the vibrational frequencies for different conformers and help in assigning the observed bands.

Expected Vibrational Bands for this compound

The following table summarizes the expected characteristic vibrational frequencies for this compound based on typical ranges for the constituent functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) | Assignment |

| N-H Stretch | 3300-3500 | 3300-3500 | Secondary Amine |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Benzonitrile & Tolyl Rings |

| C≡N Stretch | 2240-2220 | 2240-2220 | Nitrile Group |

| Aromatic C=C Stretch | 1620-1400 | 1620-1400 | Ring Modes |

| C-N Stretch | ~1300 | ~1300 | Aryl-Amine |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination

High-resolution mass spectrometry (HRMS) is an indispensable analytical technique for the precise determination of the molecular weight of a compound. Unlike low-resolution mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental composition of a molecule.

For this compound, the molecular formula is C₁₄H₁₂N₂. To determine its theoretical exact mass, the masses of the most abundant isotopes of each element are summed:

Carbon (¹²C): 12.000000 amu

Hydrogen (¹H): 1.007825 amu

Nitrogen (¹⁴N): 14.003074 amu

The theoretical exact mass of this compound is calculated as follows:

(14 × 12.000000) + (12 × 1.007825) + (2 × 14.003074) = 208.100048 amu

Experimental determination of the molecular weight of this compound using HRMS would involve ionizing the sample, typically through techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), followed by analysis in a high-resolution mass analyzer such as a time-of-flight (TOF), Orbitrap, or Fourier-transform ion cyclotron resonance (FT-ICR) instrument. The resulting mass spectrum would show the molecular ion peak ([M+H]⁺ or [M]⁺˙) at a mass-to-charge ratio (m/z) very close to the calculated theoretical exact mass. The high accuracy of the measurement allows for the confident confirmation of the elemental formula C₁₄H₁₂N₂.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), can further confirm the structure of this compound. By inducing fragmentation of the molecular ion and analyzing the masses of the resulting fragment ions, the connectivity of the molecule can be deduced. For example, fragmentation might involve the cleavage of the C-N bond between the two aromatic rings, leading to fragment ions corresponding to the p-tolylamino and benzonitrile moieties.

Quantum Chemical and Theoretical Investigations of 4 P Tolylamino Benzonitrile Electronic Properties

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. It provides valuable insights into the geometry, stability, and reactivity of chemical systems. For a molecule like 4-(p-Tolylamino)benzonitrile, DFT calculations would be instrumental in understanding its fundamental electronic properties.

Geometry Optimization and Energetic Stability

The first step in a typical DFT study involves geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For this compound, this would involve calculating the optimal bond lengths, bond angles, and dihedral angles between the tolyl and benzonitrile (B105546) rings. The resulting energetic information would confirm the stability of the optimized structure.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. In the case of this compound, the MEP map would likely show a region of negative electrostatic potential (typically colored red or yellow) around the nitrogen atom of the cyano group, indicating its electron-rich nature and susceptibility to electrophilic attack. Conversely, the p-tolylamine part would exhibit a more positive electrostatic potential (blue), highlighting its electron-donating character.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics

To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. It allows for the calculation of excited state properties and provides insights into the molecule's photophysical behavior.

Characterization of Singlet (S_n) and Triplet (T_n) Excited States

TD-DFT calculations can determine the energies and characteristics of various singlet (S_n) and triplet (T_n) excited states. These calculations would identify the nature of the electronic transitions, such as whether they are localized excitations within a part of the molecule or involve charge transfer from the donor (p-tolylamine) to the acceptor (benzonitrile). The oscillator strength of these transitions, which is related to the intensity of absorption bands in an electronic spectrum, can also be computed.

Spin-Orbit Coupling (SOC) and Spin-Vibronic Coupling Mechanisms in Intersystem Crossing

Intersystem crossing (ISC), the non-radiative transition between electronic states of different spin multiplicity (e.g., from a singlet to a triplet state), is a quantum mechanically forbidden process that is made possible by spin-orbit coupling (SOC). SOC is a relativistic effect that arises from the interaction between the electron's spin magnetic moment and the magnetic field generated by its orbital motion around the nucleus. For organic molecules composed of light elements like carbon, nitrogen, and hydrogen, direct SOC is often weak.

In molecules like this compound, the efficiency of ISC is significantly influenced by the nature of the involved electronic states. According to El-Sayed's rule, ISC is more efficient if the transition involves a change in the orbital type (e.g., n,π* to π,π* or vice versa). However, in many aromatic donor-acceptor systems, the lowest singlet (S₁) and triplet (T₁) states are both of π,π* character, making direct SOC less effective.

This is where spin-vibronic coupling (SVC) becomes a crucial mechanism. SVC describes the interaction between the spin, electronic, and vibrational degrees of freedom. In this framework, vibrational motions can modulate the electronic character of the states, thereby enhancing the SOC and facilitating ISC. This can occur through two primary mechanisms:

Herzberg-Teller Vibronic Coupling: This involves the mixing of electronic states through specific vibrational modes. These vibrations can introduce components of different orbital character into the wavefunction of a state, effectively borrowing intensity from spin-allowed transitions and enhancing SOC.

Vibrationally-Induced SOC: Here, the SOC matrix elements themselves are dependent on the nuclear coordinates, and certain vibrational modes can directly modulate the strength of the spin-orbit interaction.

For this compound, torsional (twisting) and out-of-plane bending modes are anticipated to be particularly important in promoting ISC through SVC mechanisms. These motions can lead to a more favorable orientation of the p-orbitals involved in the charge transfer process, thereby increasing the SOC between the relevant singlet and triplet states.

| Coupling Mechanism | Description | Expected Importance in this compound |

| Direct Spin-Orbit Coupling (SOC) | Relativistic interaction between electron spin and orbital angular momentum. | Likely to be weak due to the absence of heavy atoms. |

| Spin-Vibronic Coupling (SVC) | Coupling of spin, electronic, and vibrational motions. | Expected to be a dominant mechanism for ISC. |

| Herzberg-Teller Vibronic Coupling | State mixing via vibrational modes to enhance SOC. | Significant, especially involving torsional and bending modes. |

| Vibrationally-Induced SOC | Direct modulation of SOC by nuclear motion. | Potentially a contributing factor to the overall ISC rate. |

Computational Modeling of Photophysical Processes

The photophysical processes of this compound can be effectively modeled using a variety of quantum chemical methods. These computational approaches provide deep insights into the molecule's excited-state dynamics, which are often difficult to probe experimentally.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the energies and properties of excited states. For donor-acceptor systems like this compound, it is crucial to employ long-range corrected functionals (e.g., CAM-B3LYP, ωB97X-D) to accurately describe the charge-transfer nature of the relevant excited states. These calculations can predict absorption and emission energies, oscillator strengths, and the geometries of the excited states.

A key feature of many aminobenzonitriles is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. In the excited state, rotation around the bond connecting the donor and acceptor moieties can lead to a low-energy, highly polar state with a perpendicular geometry. Computational modeling can map out the potential energy surface along this torsional coordinate, revealing the energy barrier to TICT state formation and the relative energies of the locally excited (LE) and TICT states. This information is critical for understanding the dual fluorescence often observed in such compounds.

To model the intersystem crossing rates, more advanced computational techniques are required. These methods typically involve the calculation of SOC matrix elements between the relevant singlet and triplet states at their optimized geometries or along specific vibrational coordinates. The rate of ISC can then be estimated using Fermi's Golden Rule, which incorporates the SOC matrix element and the density of vibrational states.

| Computational Method | Application for this compound | Key Outputs |

| Time-Dependent Density Functional Theory (TD-DFT) | Calculation of excited state energies and properties. | Absorption/emission spectra, excited state geometries, characterization of LE and TICT states. |

| Potential Energy Surface (PES) Scanning | Investigation of the TICT state formation pathway. | Energy profile along the torsional coordinate, barrier to TICT formation. |

| Spin-Orbit Coupling Calculations | Determination of the strength of interaction between singlet and triplet states. | SOC matrix elements (SOCMEs). |

| Intersystem Crossing Rate Calculations | Prediction of the efficiency of S₁ → T₁ transitions. | ISC rate constants (k_ISC). |

Predictive Modeling for Structure-Property Relationships

Predictive modeling, particularly through the development of Quantitative Structure-Property Relationship (QSPR) models, offers a powerful tool for understanding and predicting the photophysical properties of this compound and its derivatives. QSPR models establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties.

For a series of substituted p-tolylaminobenzonitriles, a QSPR model could be developed to predict properties such as the wavelength of maximum absorption (λ_max), fluorescence quantum yield (Φ_f), or the energy of the TICT state. The first step in building a QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of the molecular structure.

Relevant descriptors for modeling the electronic properties of this compound and its analogs would include:

Electronic Descriptors: These describe the electronic environment of the molecule and are highly relevant for photophysical properties. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity.

Geometrical Descriptors: These 3D descriptors quantify the size and shape of the molecule.

Once the descriptors are calculated, a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) or neural networks, is used to build the predictive model. The resulting equation can then be used to predict the properties of new, unsynthesized derivatives, guiding the design of molecules with desired photophysical characteristics.

| Descriptor Class | Examples | Relevance to this compound Photophysics |

| Electronic | HOMO/LUMO energies, Dipole moment, Mulliken charges | Directly related to charge transfer, excitation energies, and polarity. |

| Topological | Connectivity indices, Wiener index | Encodes information about the molecular framework and substituent effects. |

| Geometrical | Molecular volume, Surface area, Torsional angles | Important for understanding steric effects and conformational changes like TICT. |

Advanced Photophysical Properties and Optoelectronic Phenomena of Benzonitrile Based Systems

Luminescence Spectroscopy: Emission Characteristics and Quantum Efficiencies

The luminescence of donor-acceptor benzonitriles is characterized by intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting benzonitrile (B105546) moiety. This charge transfer is highly sensitive to the molecular structure and the surrounding environment.

The photoluminescence (PL) emission of 4-aminobenzonitrile (B131773) derivatives is highly dependent on the solvent polarity and the nature of the amino donor group. In nonpolar solvents, a locally excited (LE) state emission is typically observed at shorter wavelengths. As solvent polarity increases, an additional, red-shifted emission band corresponding to the ICT state often appears. For some derivatives, this ICT emission can become the dominant feature.

The wavelength of the ICT emission is tunable by modifying the electron-donating strength of the amino group and the electron-accepting strength of the nitrile group. For instance, increasing the electron-donating ability of the substituent on the amino nitrogen generally leads to a bathochromic (red) shift in the emission spectrum. Similarly, introducing additional electron-withdrawing groups to the benzonitrile ring can also tune the emission wavelength. In many donor-acceptor benzonitrile systems, the emission color can be tuned across the visible spectrum, from blue to green and even into the yellow-orange region, by carefully designing the molecular structure.

Table 1: Photoluminescence Emission Maxima of Selected 4-Aminobenzonitrile Analogues in Different Solvents

| Compound | Solvent | Emission Maxima (nm) |

| 4-(Dimethylamino)benzonitrile | n-Heptane | ~350 (LE) |

| 4-(Dimethylamino)benzonitrile | Acetonitrile | ~350 (LE), ~480 (ICT) |

| 4-(Diphenylamino)benzonitrile | Toluene | ~450 |

| 4-(Carbazol-9-yl)benzonitrile | Toluene | ~430 |

Note: This table presents representative data for analogous compounds to illustrate general trends.

The photoluminescence quantum yield (PLQY) is a critical parameter for optoelectronic applications and is defined as the ratio of emitted photons to absorbed photons. For donor-acceptor benzonitriles, the PLQY can vary significantly depending on the molecular structure, the solvent, and the physical state (solution or solid).

In solution, the PLQY is often influenced by the solvent polarity. For molecules exhibiting dual fluorescence, the relative quantum yields of the LE and ICT states can change with the environment. In the solid state, aggregation-caused quenching (ACQ) is a common issue for many organic luminophores, leading to a significant decrease in PLQY. However, some benzonitrile derivatives are designed to exhibit aggregation-induced emission (AIE) or have structures that minimize intermolecular quenching, leading to high solid-state PLQY. For TADF emitters, a high PLQY is crucial for efficient device performance.

Table 2: Photoluminescence Quantum Yields of Selected Donor-Acceptor Benzonitrile Derivatives

| Compound Class | State | PLQY (%) |

| Carbazole-benzonitrile derivatives | Solution (Toluene) | 70-95 |

| Carbazole-benzonitrile derivatives | Solid (Doped Film) | 60-90 |

| Acridine-benzonitrile derivatives | Solution (Toluene) | 80-98 |

| Acridine-benzonitrile derivatives | Solid (Doped Film) | 75-95 |

Note: This table provides typical ranges for classes of analogous compounds.

The luminescence decay of TADF-active benzonitrile derivatives typically exhibits a bi-exponential behavior. This decay profile consists of a short-lived component, known as prompt fluorescence (PF), and a long-lived component, referred to as delayed fluorescence (DF).

The prompt fluorescence arises from the direct radiative decay of singlet excitons and typically occurs on a nanosecond timescale. The delayed fluorescence, on the other hand, originates from the repopulation of the singlet state from the triplet state through reverse intersystem crossing (RISC), and its decay can range from microseconds to milliseconds. The presence of a significant delayed fluorescence component is a hallmark of the TADF mechanism. The relative intensities and lifetimes of the prompt and delayed components are crucial for understanding the efficiency of the TADF process.

Mechanisms of Delayed Fluorescence

Delayed fluorescence in benzonitrile-based systems is a key mechanism for achieving high internal quantum efficiencies in OLEDs by harvesting non-emissive triplet excitons. The two primary mechanisms responsible for delayed fluorescence are Thermally Activated Delayed Fluorescence (TADF) and Triplet-Triplet Annihilation (TTA).

TADF is a process that allows for the conversion of triplet excitons into singlet excitons through thermal energy. rsc.org For TADF to be efficient, the energy difference between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) must be very small (typically < 0.2 eV). rsc.org In donor-acceptor molecules like 4-(p-Tolylamino)benzonitrile, the highest occupied molecular orbital (HOMO) is localized on the donor (p-tolylamino group) and the lowest unoccupied molecular orbital (LUMO) is on the acceptor (benzonitrile group). This spatial separation of HOMO and LUMO leads to a small ΔEST, facilitating efficient RISC.

Triplet-triplet annihilation (TTA) is another mechanism that can lead to delayed fluorescence. In this process, two triplet excitons interact to produce one singlet exciton (B1674681) and one ground-state molecule. mdpi.com The newly formed singlet exciton can then decay radiatively, resulting in delayed fluorescence. For TTA to occur, the energy of two triplet excitons must be equal to or greater than the energy of one singlet exciton (2 * E(T1) ≥ E(S1)). mdpi.com

Interfacial Electron Transfer (ET) Dynamics in Condensed Phases

The transfer of electrons across the interface between a molecular entity and a solid-state material, such as a semiconductor or a metal oxide, is a fundamental process in a vast array of technologies, including photovoltaics, photocatalysis, and molecular electronics. The efficiency of these devices is intrinsically linked to the dynamics of interfacial electron transfer. Understanding these dynamics requires a detailed examination of the kinetics, thermodynamics, and the molecular and environmental factors that influence the transfer of charge.

Kinetics and Thermodynamics of Electron Transfer Processes

The rate of interfacial electron transfer is governed by a complex interplay of thermodynamic driving force and kinetic factors. The thermodynamic feasibility of electron transfer is determined by the difference in the electrochemical potentials of the electron donor and acceptor species. In the context of an interface, this typically involves the alignment of the molecular orbitals of this compound with the electronic bands of the condensed phase material.

The kinetics of these processes are often described within the framework of Marcus theory. According to this theory, the rate constant for electron transfer (kET) is dependent on the Gibbs free energy change of the reaction (ΔG°), the reorganization energy (λ), and the electronic coupling between the donor and acceptor states (HAB). The relationship can be expressed as:

kET = (2π/ħ) |HAB|2 (1/√(4πλkBT)) exp[-(λ + ΔG°)2 / (4λkBT)]

Where:

ħ is the reduced Planck constant

kB is the Boltzmann constant

T is the absolute temperature

This equation highlights that the rate of electron transfer is not solely dependent on a favorable thermodynamic driving force but is also critically influenced by the reorganization energy and the strength of the electronic interaction across the interface.

| Parameter | Symbol | Description |

| Electron Transfer Rate Constant | kET | The rate at which an electron moves from a donor to an acceptor. |

| Gibbs Free Energy Change | ΔG° | The thermodynamic driving force for the electron transfer reaction. |

| Reorganization Energy | λ | The energy required to change the geometries of the molecule and the surrounding solvent from the initial to the final state without electron transfer. |

| Electronic Coupling | HAB | A measure of the electronic interaction between the donor and acceptor states at the transition state. |

Reorganization Energies and Electronic Coupling Parameters at Interfaces

Reorganization Energy (λ): The reorganization energy is a crucial parameter that quantifies the energy cost associated with the structural rearrangements of the molecule and the surrounding medium upon electron transfer. It is composed of two main contributions:

Inner-sphere reorganization energy (λi): This component arises from the changes in bond lengths and angles within the this compound molecule itself as it transitions between its neutral and charged states.

Outer-sphere reorganization energy (λo): This component accounts for the rearrangement of the solvent or surrounding matrix molecules in response to the change in the charge distribution of the molecule.

A lower reorganization energy generally leads to a faster rate of electron transfer for a given driving force. The rigid structure of the tolyl and benzonitrile moieties in this compound can influence its inner-sphere reorganization energy.

Electronic Coupling (HAB): The electronic coupling parameter, also known as the electronic matrix element, describes the strength of the interaction between the electronic wavefunctions of the donor and acceptor at the moment of electron transfer. This parameter is highly sensitive to the distance and orientation between the donor and acceptor, as well as the nature of the intervening medium or "bridge."

For this compound at an interface, the electronic coupling will depend on its adsorption geometry, the nature of its anchoring to the surface, and the electronic properties of the condensed phase material. A stronger electronic coupling facilitates a more rapid electron transfer. The magnitude of HAB can distinguish between two regimes of electron transfer:

Adiabatic electron transfer: Occurs when the electronic coupling is strong, and the electron transfer proceeds smoothly on a single potential energy surface.

Non-adiabatic electron transfer: Occurs when the electronic coupling is weak, and the probability of the system transitioning between the initial and final potential energy surfaces is less than unity.

The determination of these parameters for this compound at specific interfaces requires sophisticated experimental techniques, such as time-resolved spectroscopy and electrochemical methods, often complemented by quantum chemical calculations.

| Parameter | Component | Factors Influencing Magnitude |

| Reorganization Energy (λ) | Inner-sphere (λi) | Changes in molecular bond lengths and angles. |

| Outer-sphere (λo) | Polarity and dynamics of the surrounding solvent or matrix. | |

| Electronic Coupling (HAB) | - | Distance and orientation between donor and acceptor. |

| - | Nature of the molecular bridge or interface. | |

| - | Electronic structure of the donor, acceptor, and interface. |

Functional Applications in Advanced Materials Science Based on Benzonitrile Containing Architectures

Organic Electronic and Optoelectronic Devices

Diarylamine-benzonitrile derivatives are pivotal in the development of organic electronic and optoelectronic devices due to their inherent charge-transporting and light-emitting properties. The ability to tune these properties through synthetic modification allows for the design of molecules tailored for specific functions within a device stack.

While specific data on the performance of 4-(p-Tolylamino)benzonitrile as a primary emitter in OLEDs is not extensively documented in publicly available literature, the general class of diarylamine-benzonitrile compounds is well-regarded for its emissive properties. These molecules often exhibit fluorescence in the blue to green region of the visible spectrum. The emission color is largely determined by the extent of intramolecular charge transfer (ICT) from the electron-donating diarylamine to the electron-accepting benzonitrile (B105546) group.

The design of deep-blue and green emitters is a critical area of OLED research. Benzonitrile derivatives, in combination with various donor moieties, have been investigated for their potential in achieving high-efficiency and color-pure emissions. For instance, some benzonitrile-containing molecules have been shown to exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency. The twisted conformation often adopted by diarylamine-benzonitrile structures can be beneficial in achieving a small energy gap between the lowest singlet and triplet excited states, a key requirement for efficient TADF.

Table 1: General Photophysical Properties of Diarylamine-Benzonitrile Derivatives

| Property | Typical Range/Characteristic | Significance in OLEDs |

| Emission Color | Blue to Green | Essential for full-color displays and white lighting. |

| Photoluminescence Quantum Yield (PLQY) | Varies with molecular structure and environment | A high PLQY is crucial for efficient light emission. |

| Fluorescence Lifetime | Typically in the nanosecond range | Affects device efficiency and stability. |

It is plausible that this compound could function as a blue or green emitter, with its exact emission characteristics being dependent on the specific host material and device architecture. Further experimental investigation is required to determine its precise electroluminescent properties.

In addition to being potential emitters, diarylamine-benzonitrile compounds are frequently employed as host materials in the emissive layer of OLEDs. An ideal host material should possess a high triplet energy to confine the excitons on the guest emitter, as well as good charge-transporting properties to ensure a balanced charge injection and recombination zone within the emissive layer.

The bipolar nature of many diarylamine-benzonitrile derivatives, arising from the hole-transporting character of the diarylamine unit and the electron-transporting nature of the benzonitrile group, makes them excellent candidates for host materials. This intrinsic ambipolarity can simplify device architecture by reducing the need for separate hole-transporting and electron-transporting layers, or at least improve the charge balance within the emissive layer.

For green and blue phosphorescent OLEDs (PhOLEDs), where the guest emitters have high triplet energies, the host material must have an even higher triplet energy to prevent back energy transfer. The rigid and twisted structure of molecules like this compound can contribute to maintaining a high triplet energy.

Table 2: Key Properties of Host Materials for OLEDs

| Property | Requirement for Host Materials | Relevance of Diarylamine-Benzonitrile Structure |

| Triplet Energy (T1) | Higher than the guest emitter | The molecular structure can be tuned to achieve high T1 levels. |

| Charge Transport | Bipolar (ambipolar) | Diarylamine (hole-transport) and benzonitrile (electron-transport) moieties facilitate this. |

| Thermal Stability | High glass transition temperature (Tg) and decomposition temperature (Td) | Aromatic backbone provides good thermal stability. |

| Morphological Stability | Amorphous solid state | Twisted molecular shape can prevent crystallization. |

The specific device configuration would depend on the energy levels of this compound relative to the adjacent layers and the chosen emitter. A typical multilayer OLED structure would involve injecting electrons and holes from the cathode and anode, respectively, into electron-transporting and hole-transporting layers, which then transport the charges to the emissive layer where they recombine on the guest emitter molecules dispersed in the host material.

The charge transport characteristics of organic semiconductors are fundamental to the performance of electronic devices. The mobility of charge carriers (holes and electrons) dictates the efficiency of charge injection, transport, and recombination.

As previously mentioned, the diarylamine moiety is a well-known hole-transporting unit, while the benzonitrile group possesses electron-withdrawing characteristics that can facilitate electron transport. Therefore, this compound is expected to exhibit bipolar charge transport capabilities. The hole mobility would be associated with the highest occupied molecular orbital (HOMO), which is typically localized on the diarylamine part of the molecule. Conversely, the electron mobility would be related to the lowest unoccupied molecular orbital (LUMO), which is generally centered on the benzonitrile fragment.

The twisted conformation between the tolyl and benzonitrile rings in this compound could influence its charge transport properties. While a high degree of twisting can hinder intermolecular π-π stacking, which is a primary mechanism for charge transport, it can also lead to more isotropic charge transport characteristics and better morphological stability in the solid state.

Structure Activity Relationship Sar Studies and Rational Design Principles of Benzonitrile Based Compounds

Systematic Investigation of Structural Modifications and Their Impact on Properties

The properties of compounds derived from 4-(p-Tolylamino)benzonitrile can be finely tuned through systematic structural modifications. The inherent D-A nature of the molecule is the primary determinant of its electronic and photophysical characteristics. Modifications can be targeted at three main locations: the donor (p-tolylamino group), the acceptor (benzonitrile group), or the linkage between them.

Modification of the Donor Group: Altering the substituents on the tolyl ring or replacing the tolyl group altogether can modulate the electron-donating strength. For instance, introducing electron-donating groups like methoxy (B1213986) or additional alkyl chains enhances the donor character, which can lead to red-shifted absorption and emission spectra. Conversely, adding electron-withdrawing groups to the donor side diminishes the D-A character, impacting charge transfer efficiency.

Modification of the Acceptor Group: While the cyano group is a potent and compact electron acceptor, its position on the phenyl ring is critical. The para-position, as in this compound, maximizes the charge-transfer distance and electronic coupling, which is often desirable for photophysical applications. Shifting the cyano group to the meta or ortho positions alters these properties significantly.

Introduction of Linking Groups: Inserting a π-conjugated linker (e.g., a vinyl or ethynyl (B1212043) group) between the donor and acceptor moieties can extend the conjugation length, further influencing the electronic and optical properties.

These modifications directly affect fundamental molecular properties such as bond lengths, bond angles, and vibrational frequencies. For example, the strength of the C≡N bond and the C-N bond connecting the amine to the benzonitrile (B105546) ring can be altered by the electronic nature of substituents elsewhere in the molecule.

Correlating Molecular Architecture with Photophysical and Optoelectronic Performance

The D-A architecture of this compound and its derivatives makes them highly suitable for applications in optoelectronics, particularly in organic light-emitting diodes (OLEDs). The performance of these materials is directly linked to their molecular structure.

A key application of such D-A structures is in the design of materials for Thermally Activated Delayed Fluorescence (TADF). In these molecules, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for the harvesting of non-emissive triplet excitons, converting them into light-emitting singlet excitons and thus enhancing the device efficiency.

The photophysical properties are highly sensitive to the molecular geometry and the surrounding environment:

Intramolecular Charge Transfer (ICT): Upon photoexcitation, an electron moves from the donor (tolylamino) to the acceptor (benzonitrile), creating an ICT state. The energy of this state, and consequently the emission color, is highly dependent on the strength of the donor and acceptor units.

Solvatochromism: The emission wavelength of these compounds often shows a strong dependence on the polarity of the solvent. nih.govsemanticscholar.org More polar solvents tend to stabilize the charge-separated ICT state, leading to a bathochromic (red) shift in the emission spectrum. nih.gov

Isomeric Position: The relative position of the donor and acceptor groups is critical. For instance, in carbazole-benzonitrile derivatives designed as host materials for blue OLEDs, linking the donor to the phenoxy-benzonitrile acceptor at the meta-position (3-position) versus the para-position (4-position) results in significant differences in bipolar charge transport characteristics and ultimately, device efficiency. The meta-linked host, 2,6-bis(3-(9H-carbazol-9-yl)phenoxy)benzonitrile (3-CzPB), demonstrated superior performance as a universal host for blue TADF devices. rsc.org

These correlations allow for the rational design of molecules with specific emission colors, high quantum yields, and optimized charge transport properties for high-performance optoelectronic devices. rsc.org

Rational Design Principles for Modulating Chemical Reactivity and Selectivity

Rational design principles are employed to modify the benzonitrile scaffold to control its chemical reactivity and selectivity for specific applications, ranging from catalysis to molecular recognition. The electronic dichotomy of the molecule—an electron-rich tolylamino part and an electron-poor benzonitrile part—is the key to this modulation.

Modulating Nucleophilicity and Electrophilicity: The amino group acts as a nucleophilic center, while the cyano group imparts an electrophilic character to the attached carbon and influences the electron density of the benzene (B151609) ring. Substituents can be chosen to enhance or suppress these characteristics, guiding the molecule's reaction pathways.

Ligand Design for Catalysis: The benzonitrile moiety can act as a ligand in transition metal catalysis. Its electron-withdrawing nature can stabilize low-valent metal centers and influence the kinetics of catalytic cycles, such as reductive elimination. This principle is used to design specialized ligands for cross-coupling reactions.

Molecular Recognition: The specific electronic and steric features of the benzonitrile group can be exploited for highly selective host-guest interactions. For example, supramolecular macrocycles have been designed that precisely recognize the benzonitrile fragment through a combination of non-covalent interactions, including hydrogen bonding and π-π stacking. nih.gov This "key-lock" recognition can be so precise that it can distinguish between different benzonitrile derivatives, a principle that mimics biological receptor binding and is fundamental in drug design. nih.gov

By understanding these principles, chemists can design benzonitrile-based molecules that act as selective catalysts, sensors, or building blocks for complex supramolecular assemblies.

Exploration of Bioactive Scaffolds Derived from this compound

The this compound scaffold and its close analogues serve as a valuable starting point for the discovery of new therapeutic agents. By modifying this core structure, researchers have developed compounds with a range of biological activities.

While direct derivatives of this compound as glutaminase (B10826351) inhibitors are not prominently documented, the benzonitrile moiety is a recognized pharmacophore in the design of inhibitors for various enzymes. For example, benzonitrile-based compounds have been successfully developed as potent inhibitors of glutaminyl-peptide cyclotransferase-like protein (QPCTL), an enzyme implicated in cancer. nih.gov

The general principles of SAR for enzyme inhibitors often involve optimizing interactions with the enzyme's active or allosteric sites. In the context of well-studied glutaminase inhibitors like the BPTES series, SAR studies have revealed critical structural features for potent inhibition:

A central scaffold capable of forming hydrogen bonds within the allosteric binding pocket. nih.gov

Terminal hydrophobic groups that occupy specific regions of the site. The potency of these inhibitors is highly dependent on the nature and substitution pattern of these terminal rings. nih.gov

A specific three-dimensional conformation that allows the molecule to fit snugly into the binding site. nih.gov

Although not direct analogues of this compound, the SAR insights from these established glutaminase inhibitors provide a rational framework for designing new inhibitors, where a benzonitrile group could be incorporated as one of the key terminal interacting moieties. nih.govresearchgate.net

The benzonitrile scaffold has proven to be a fruitful starting point for the development of novel antiviral agents, particularly against the Hepatitis C Virus (HCV). A key study identified 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, a close analogue of the subject compound, as a modest HCV inhibitor during an initial screening. acs.orgnih.gov

This initial hit served as the foundation for a chemical optimization program based on SAR principles. The goal was to enhance the antiviral potency.

Initial Scaffold: The starting compound had a measurable but weak activity.

Structural Optimization: Modifications focused on replacing the hydrogen on the piperazine (B1678402) ring with various aryl groups. This led to the creation of a new 2-((4-arylpiperazin-1-yl)methyl)benzonitrile scaffold.

SAR Findings: The study revealed that the nature of the aryl substituent had a significant impact on antiviral efficacy. This systematic modification led to the discovery of a highly potent HCV inhibitor, designated as compound 35 (or L0909), which exhibited an EC₅₀ value of 0.022 µM. acs.orgnih.gov This represented a dramatic increase in potency compared to the original hit.

Further biological studies showed that this optimized compound acts as an HCV entry inhibitor, a mechanism distinct from many existing direct-acting antivirals. acs.orgnih.gov

| Compound | Modification from Parent Scaffold | Antiviral Potency (EC₅₀, µM) |

|---|---|---|

| Parent Scaffold (Compound 1) | 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile | Modest (exact value not specified) |

| Optimized Inhibitor (L0909) | Introduction of a specific aryl group on the piperazine ring | 0.022 |

Triazine-based compounds, which can be designed as analogues incorporating the p-tolylamino moiety, have been investigated for their pain-relieving (analgesic and antinociceptive) properties. nih.govijpsr.info The 1,3,5-triazine (B166579) ring serves as a versatile scaffold that can be substituted at multiple positions to modulate biological activity.

In a study evaluating various triazine derivatives, compounds incorporating substituted amino groups were tested for their ability to reduce pain in established mouse models (acetic acid-induced writhing and formalin tests). One such derivative was 4-(4-(p-tolylamino)-6–chloro-1,3,5-triazin-2-yloxy)-2-methoxybenzaldehyde .

The SAR studies in this area reveal several key principles:

The nature of the substituent on the triazine ring is critical for activity.

Small changes in the peripheral substituents can lead to significant differences in analgesic potency.

The table below summarizes the antinociceptive effect of this triazine analogue and a related compound in the acetic acid-induced writhing test, which measures a compound's ability to reduce pain behaviors.

| Compound ID | Chemical Name | Dose (mg/kg) | Writhing Inhibition (%) |

|---|---|---|---|

| 5d | 4-(4-(p-tolylamino)-6–chloro-1,3,5-triazin-2-yloxy)-2-methoxybenzaldehyde | 50 | 73% |

| 100 | 90% | ||

| 200 | 91% | ||

| 5c | 4-(4-(4-formyl-3-methoxyphenoxy)-6–chloro-1,3,5-triazin-2-ylamino)benzonitrile | 50 | 60% |

| 100 | 71% | ||

| 200 | 77% |

These results demonstrate that triazine analogues incorporating the p-tolylamino structural motif are promising candidates for the development of new analgesic agents.

Broad-Spectrum Bioactivity Screening and Mechanistic Hypothesis Generation

The benzonitrile moiety is a recognized pharmacophore, and its presence in a molecule can contribute to a range of biological activities. Similarly, the diarylamine scaffold is a common feature in many biologically active compounds. The combination of these two structural features in This compound suggests potential for biological activity, but without specific screening data, any discussion of its broad-spectrum bioactivity or mechanisms of action would be purely speculative.

In the absence of direct research on This compound , the following sections present a general overview of the approaches and findings for structurally related compounds, which may provide a framework for hypothesizing the potential activities of the target molecule.

Broad-spectrum screening of compound libraries is a common strategy in drug discovery to identify new biological activities for known compounds or to find initial hits for novel targets. Benzonitrile derivatives are frequently included in such screening campaigns due to their favorable physicochemical properties and their prevalence in known drugs.

For instance, certain benzonitrile-containing compounds have been investigated for their activity against a panel of kinases, which are a large family of enzymes often implicated in cancer and inflammatory diseases. The nitrile group can act as a hydrogen bond acceptor, interacting with key residues in the ATP-binding pocket of kinases.

The generation of mechanistic hypotheses for a compound's biological activity often follows the identification of a "hit" in a screening assay. For benzonitrile-containing molecules, several general mechanistic principles can be considered:

Disruption of Protein-Protein Interactions: Some small molecules can exert their biological effects by interfering with the interaction between two proteins. The rigid structure of the diarylamine scaffold combined with the polar nitrile group could potentially position the molecule to disrupt such interactions.

Without experimental data for This compound , these remain generalized hypotheses based on the activities of other compounds containing similar structural motifs. Further research, including broad-spectrum bioactivity screening, would be necessary to elucidate the specific biological activities and mechanisms of action for this particular compound.

Emerging Research Directions and Future Perspectives for 4 P Tolylamino Benzonitrile Chemistry

Development of Novel Synthetic Methodologies and Sustainable Synthesis